REACTION_CXSMILES
|
[CH:1]1([C:4]2[O:8][N:7]=[CH:6][C:5]=2[C:9]([O:11]CC)=[O:10])[CH2:3][CH2:2]1.C(O)(=O)C.Cl>O>[CH:1]1([C:4]2[O:8][N:7]=[CH:6][C:5]=2[C:9]([OH:11])=[O:10])[CH2:2][CH2:3]1
|
Name
|
|
Quantity
|
203 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=C(C=NO1)C(=O)OCC
|
Name
|
|
Quantity
|
405 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
505 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated in an oil bath a 105°-110° C. for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=C(C=NO1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |